molecular formula C15H12FN5O2 B2771467 N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide CAS No. 1428365-75-6

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide

Cat. No. B2771467
CAS RN: 1428365-75-6
M. Wt: 313.292
InChI Key: ROSKTSNFDZYAJE-UHFFFAOYSA-N
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Description

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide, also known as PF-04971729, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to selectively target a specific protein kinase, which is involved in various biological processes, including cell proliferation and differentiation.

Scientific Research Applications

Neuroinflammation and PET Imaging

A series of novel pyrazolo[1,5-a]pyrimidines, structurally related to N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide, were synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO). These compounds showed subnanomolar affinity for TSPO and were investigated as potential in vivo PET radiotracers for neuroinflammation imaging. Particularly, the derivatives exhibited significant brain uptake and local accumulation in rodent models of neuroinflammation, confirming their potential as in vivo PET radiotracers (Damont et al., 2015).

Radiosynthesis for PET Imaging

The synthesis and evaluation of DPA-714, a compound within this series, and its tosyloxy derivative for labeling with fluorine-18, were reported. These compounds were developed for in vivo imaging using positron emission tomography (PET) to study the translocator protein (18 kDa) (TSPO). The synthesis process was automated, resulting in high radiochemical yields and specific radioactivities, demonstrating the potential of these compounds for PET imaging applications (Dollé et al., 2008).

Cancer Imaging

Focused library synthesis and structure-activity relationship development of 5,6,7-substituted pyrazolopyrimidines led to the discovery of novel TSPO ligands with significantly enhanced affinity compared to previous compounds. These novel compounds were radiolabeled with fluorine-18 and shown to be promising agents for molecular imaging of TSPO-expressing cancers (Tang et al., 2013).

Antioxidant Activity

Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives were synthesized and characterized. These complexes, along with their ligands, demonstrated significant antioxidant activity, highlighting their potential for further exploration in medicinal chemistry and pharmacology (Chkirate et al., 2019).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O2/c16-11-2-4-12(5-3-11)23-9-15(22)20-13-8-14(18-10-17-13)21-7-1-6-19-21/h1-8,10H,9H2,(H,17,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSKTSNFDZYAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=NC(=C2)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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